2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile
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Overview
Description
2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile typically involves a multi-step reaction process. The starting materials include 2,4-difluoroaniline, dimethylamine, and malononitrile. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH⁻) or amines replace specific functional groups, forming new derivatives.
Scientific Research Applications
2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds, 2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile stands out due to its unique chemical structure and properties. Similar compounds include:
- 2-[3-(2,4-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile
- 2-[3-(2,4-Dibromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile
These compounds share a similar core structure but differ in the substituents on the aniline ring, which can significantly impact their chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(E)-3-(2,4-difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4/c1-20(2)14(10(8-17)9-18)5-6-19-13-4-3-11(15)7-12(13)16/h3-7,19H,1-2H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIMVYIWXWGOKK-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=C(C=C(C=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=C(C=C(C=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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